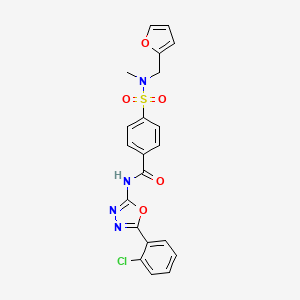

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide

Description

The compound N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide is a benzamide derivative featuring a 1,3,4-oxadiazole ring substituted with a 2-chlorophenyl group at position 4. The benzamide core is further modified at the para position with a sulfamoyl group, where the nitrogen atoms are substituted with a furan-2-ylmethyl and a methyl group. The oxadiazole ring is a well-known pharmacophore, contributing to metabolic stability and binding affinity, while the sulfamoyl group may enhance solubility and target interactions .

Properties

IUPAC Name |

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN4O5S/c1-26(13-15-5-4-12-30-15)32(28,29)16-10-8-14(9-11-16)19(27)23-21-25-24-20(31-21)17-6-2-3-7-18(17)22/h2-12H,13H2,1H3,(H,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWPAIEXFJXFOHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide typically involves multiple steps:

Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the oxadiazole ring with a chlorophenyl group, often using a chlorinated aromatic compound and a suitable catalyst.

Attachment of the furan-2-ylmethyl group: This step can be performed through a nucleophilic substitution reaction, where the furan-2-ylmethyl group is introduced to the sulfamoyl moiety.

Final coupling: The final step involves coupling the intermediate with 4-aminobenzamide under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Amines and reduced aromatic compounds.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide has several scientific research applications:

Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Heterocyclic Core and Chlorophenyl Substitution

The target compound’s 1,3,4-oxadiazole ring differentiates it from thiadiazole-based analogs like N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide (). Additionally, the 2-chlorophenyl substituent on the oxadiazole contrasts with 4-chlorophenyl derivatives (e.g., compounds in ), where para-substitution may reduce steric hindrance compared to ortho-substitution, influencing target binding .

Table 1: Heterocycle and Chlorophenyl Position Comparison

Sulfamoyl Group Variations

The N-(furan-2-ylmethyl)-N-methylsulfamoyl moiety in the target compound introduces a heteroaromatic furan group, which may engage in π-π stacking or hydrogen bonding with biological targets. This contrasts with dimethylsulfamoyl groups () or sulfanyl acetamide chains (). The furan substituent could enhance solubility compared to purely alkylated sulfamoyls, though it may also influence metabolic stability .

Bioactivity and Toxicity Trends

- Antimicrobial Activity: highlights 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide derivatives (e.g., 6f and 6o) as potent antimicrobial agents.

- Toxicity: notes low hemolytic activity for most oxadiazole derivatives, except 6g and 6j. The target’s furan group, while metabolically labile, is generally associated with lower cytotoxicity compared to halogens or bulky alkyl chains .

Biological Activity

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide is a compound that belongs to the oxadiazole class, known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, particularly in oncology and antimicrobial research.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 350.78 g/mol. Its structure features a 1,3,4-oxadiazole ring substituted with a chlorophenyl group and a sulfamoyl moiety attached to a furan ring. This unique arrangement contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

- Cytotoxicity : The compound exhibited IC50 values in the micromolar range against breast cancer (MCF-7), leukemia (CEM-13), and melanoma (MEL-8) cell lines. In particular, some derivatives demonstrated greater cytotoxicity than doxorubicin, a standard chemotherapy agent .

- Mechanism of Action : Flow cytometry assays indicated that these compounds induce apoptosis in cancer cells through the activation of caspase pathways and upregulation of p53 protein levels, which are crucial for cell cycle regulation and apoptosis .

Antimicrobial Activity

The oxadiazole scaffold has also been investigated for its antimicrobial properties. Compounds with similar structures have shown effectiveness against various pathogens:

- Bacterial Inhibition : Certain derivatives have demonstrated potent activity against Gram-positive and Gram-negative bacteria, suggesting their potential as antibiotic agents .

Synthesis and Evaluation

A series of studies have synthesized various oxadiazole derivatives to evaluate their biological activities:

- Synthesis Methodology : The synthesis typically involves multi-step reactions starting from readily available precursors like chlorobenzoic acid. The resulting compounds are then characterized using NMR and mass spectrometry.

- Biological Screening : In vitro assays were conducted on several cancer cell lines to determine cytotoxicity. For example, one study reported that a derivative exhibited an IC50 value of 0.65 µM against MCF-7 cells .

- Molecular Docking Studies : Computational studies have suggested strong interactions between the oxadiazole moiety and target proteins involved in cancer progression, supporting the observed biological activities .

Data Tables

| Compound | IC50 (µM) | Cell Line | Mechanism |

|---|---|---|---|

| Compound A | 0.65 | MCF-7 | Apoptosis induction |

| Compound B | 1.5 | MEL-8 | Caspase activation |

| Compound C | 0.75 | CEM-13 | p53 upregulation |

Q & A

Q. Basic Research Focus

- Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient, 0.1% TFA) to achieve >98% purity .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., furan methylene protons at δ 4.3–4.5 ppm; oxadiazole C=O at δ 165–170 ppm) .

- HRMS : Validate molecular ion ([M+H]⁺) with <2 ppm mass error .

- Elemental analysis : Carbon/nitrogen ratios within ±0.3% of theoretical values .

How can computational modeling guide the optimization of this compound’s target binding affinity?

Q. Advanced Research Focus

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2 or EGFR). Focus on:

- Hydrophobic pockets : Chlorophenyl and furan groups for π-π stacking .

- Hydrogen bonding : Sulfamoyl oxygen interactions with Ser530 (COX-2) .

- MD simulations : Assess binding stability (50 ns trajectories) and calculate ΔG binding via MM-PBSA .

- QSAR : Correlate substituent electronegativity (e.g., Cl vs. F on phenyl) with IC₅₀ values .

What strategies mitigate solubility challenges during in vitro assays?

Advanced Research Focus

Low aqueous solubility (common with sulfamoyl/oxadiazole motifs) can be addressed via:

- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance dissolution without cytotoxicity .

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) cleaved in physiological conditions .

- Nanoformulations : Encapsulate in PLGA nanoparticles (150–200 nm size) for sustained release .

How do structural modifications impact metabolic stability and toxicity profiles?

Q. Advanced Research Focus

- Metabolic hotspots : Replace labile groups (e.g., furan methylene with cyclopropyl) to reduce CYP450-mediated oxidation .

- In silico toxicity : Predict hepatotoxicity via Derek Nexus and quantify mitochondrial toxicity (Seahorse assay) .

- Metabolite identification : LC-MS/MS profiling of microsomal incubations to detect reactive intermediates .

What experimental controls are essential for evaluating its mechanism of action?

Q. Basic Research Focus

- Negative controls : Use scrambled siRNA or inactive enantiomers to confirm target specificity .

- Pathway inhibition : Co-treat with known inhibitors (e.g., PD98059 for MAPK pathway) to isolate signaling effects .

- Off-target screening : Profile against kinase panels (e.g., Eurofins DiscoverX) to rule out polypharmacology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.